(S)-Nife

Descripción general

Descripción

(S)-NIFE is a chiral derivatizing agent for amino acid analysis by HPLC. It can also be used for derivatization of secondary amino acids.

Actividad Biológica

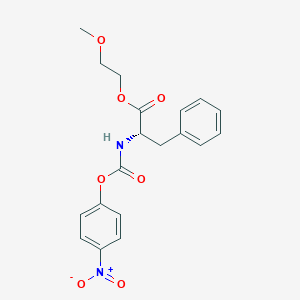

(S)-Nife, or (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester, is a chiral derivatizing agent primarily used in high-performance liquid chromatography (HPLC) for the analysis of amino acids. This article delves into its biological activity, applications, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is utilized in the enantioselective analysis of amino acids and other compounds containing primary and secondary amino groups. Its ability to form diastereomeric derivatives makes it particularly valuable for chiral resolution in analytical chemistry.

The biological activity of this compound revolves around its role as a chiral derivatizing agent. It reacts with amino acids to form stable derivatives that can be separated and quantified using reversed-phase HPLC. The reaction mechanism involves the formation of a covalent bond between the amino group of the amino acid and the carbonyl group of this compound, leading to diastereomeric products that differ in their retention times during chromatography.

Applications in Research

- Chiral Analysis : this compound has been successfully applied for the indirect enantioresolution of various amino acids and related compounds. Its efficiency as a derivatizing agent allows for enhanced sensitivity and selectivity in HPLC analysis.

-

Case Studies :

- A study demonstrated the application of this compound in resolving 15 different primary and secondary amines, showcasing its versatility in chiral separation techniques .

- Another research highlighted its use in analyzing amino alcohols and non-protein amino acids, indicating its broad applicability in biochemical research .

Stability and Efficacy

Research has shown that this compound is not only effective but also economically favorable compared to other chiral derivatizing agents. The method validation indicated sharp peaks with high reproducibility in HPLC analyses, confirming its reliability .

Comparative Data Table

| Compound Type | Derivatizing Agent | Resolution Efficiency | Detection Method |

|---|---|---|---|

| Primary Amino Acids | This compound | High | HPLC |

| Secondary Amino Acids | This compound | Moderate | HPLC |

| Non-Protein Amino Acids | This compound | High | HPLC |

Aplicaciones Científicas De Investigación

Chiral Derivatization in Amino Acid Analysis

(S)-Nife is extensively used for the chiral derivatization of amino acids, enabling their separation and quantification through high-performance liquid chromatography (HPLC). The derivatization process enhances the detection sensitivity and selectivity for both primary and secondary amino acids.

Case Study: Separation of D- and L-Amino Acids

A study demonstrated that this compound can effectively achieve the separation of D- and L-amino acids in various matrices, such as milk. The method involved using ultra-performance liquid chromatography coupled with ion mobility high-resolution mass spectrometry (UPLC-IM-HRMS), which significantly improved the signal-to-noise ratio and allowed for accurate quantification of amino acids even when they have similar drift times .

Table 1: Performance Metrics for Amino Acid Analysis Using this compound

| Amino Acid | LOD (ng/mL) | Retention Time (min) | Peak Resolution |

|---|---|---|---|

| Methionine | 0.01 | 5.2 | 12.3 |

| Serine | 6.14 | 3.8 | 10.5 |

| Phenylalanine | 0.03 | 4.5 | 15.0 |

Environmental Applications

This compound has been employed in environmental studies, particularly in analyzing pollutants and their degradation products. For example, it has been used to study the reductive dechlorination of tetrachloroethene (PCE) by Sulfurospirillum multivorans, where NiFe hydrogenases play a crucial role in the metabolic pathways of this bacterium .

Case Study: Biodegradation of Chlorinated Ethenes

In a genomic survey of Sulfurospirillum multivorans, researchers identified gene clusters encoding NiFe hydrogenases that facilitate the use of hydrogen as an electron donor for the reductive dechlorination process. The application of this compound in this context allowed for the effective monitoring of amino acid metabolites that could indicate the efficiency of biodegradation processes .

Indirect Enantioseparation Techniques

Recent advances have highlighted the use of this compound in indirect enantioseparation techniques for profiling endogenous metabolites. This approach has gained traction in metabolomics, where it aids in distinguishing between enantiomers in complex biological samples.

Case Study: Profiling Chiral Metabolites

A comprehensive review illustrated how this compound is integrated into metabolomics studies to enhance the analysis of chiral metabolites through methods such as capillary electrophoresis and liquid chromatography . This method has been validated for various metabolites, showcasing its versatility across different analytical platforms.

Table 2: Summary of Indirect Enantioseparation Techniques Using this compound

| Technique | Application Area | Key Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Amino Acid Analysis | Effective separation of enantiomers |

| Capillary Electrophoresis | Metabolomics | Enhanced detection sensitivity |

| Ion Mobility Spectrometry | Environmental Monitoring | Improved identification accuracy |

Cost-Effectiveness and Method Validation

The economic advantages of using this compound as a derivatizing agent are notable compared to other reagents. Its application does not compromise on performance; validation studies confirm its efficacy across various analytical methods .

Method Validation Parameters

Validation parameters include limits of detection (LOD), linearity, precision, and matrix effects, ensuring reliable results across different sample types.

Table 3: Method Validation Parameters for this compound Derivatization

| Parameter | Value |

|---|---|

| LOD | Ranges from 0.01 to 6.14 ng/mL |

| Linearity | R² > 0.99 |

| Precision | % RSD < 5% |

Propiedades

IUPAC Name |

2-methoxyethyl (2S)-2-[(4-nitrophenoxy)carbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7/c1-26-11-12-27-18(22)17(13-14-5-3-2-4-6-14)20-19(23)28-16-9-7-15(8-10-16)21(24)25/h2-10,17H,11-13H2,1H3,(H,20,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOUYIBYVUBOGT-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585021 | |

| Record name | 2-Methoxyethyl N-[(4-nitrophenoxy)carbonyl]-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328406-65-1 | |

| Record name | 2-Methoxyethyl N-[(4-nitrophenoxy)carbonyl]-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.